molecular formula C7H6N4O2 B561110 6-Nitro-1H-benzo[d]imidazol-4-amine CAS No. 102169-82-4

6-Nitro-1H-benzo[d]imidazol-4-amine

Cat. No.: B561110
CAS No.: 102169-82-4
M. Wt: 178.151
InChI Key: RBEIMJLWILGYLD-UHFFFAOYSA-N
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Description

6-Nitro-1H-benzo[d]imidazol-4-amine (CAS 102169-82-4) is a nitro-substituted benzimidazole derivative with a molecular formula of C7H6N4O2 and a molecular weight of 178.15 g/mol . As a key chemical scaffold in medicinal chemistry, benzimidazole derivatives are extensively investigated for their diverse biological activities. This amine-functionalized nitro compound serves as a valuable synthetic intermediate for the development of potential pharmacologically active molecules, particularly in the construction of more complex heterocyclic systems . Researchers utilize this compound in various fields, including as a precursor for the synthesis of functionalized chemicals, such as (6-Nitro-1H-benzo[d]imidazol-4-yl)methanol, exploring its properties in chemical space . The compound requires careful handling and storage; it is recommended to be kept in a dark place, sealed in dry, and at room temperature to preserve its stability . This product is strictly for research purposes and is not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

6-nitro-1H-benzimidazol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N4O2/c8-5-1-4(11(12)13)2-6-7(5)10-3-9-6/h1-3H,8H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBEIMJLWILGYLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C2C(=C1N)N=CN2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Nitro-1H-benzo[d]imidazol-4-amine can be achieved through several methods. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst. This reaction proceeds through the addition of the nickel catalyst to the nitrile group, followed by proto-demetallation, tautomerization, and dehydrative cyclization to form the desired imidazole .

Another method involves the Debus-Radziszewski synthesis, which is a classical method for the preparation of imidazoles. This method typically involves the condensation of glyoxal, ammonia, and an aldehyde under acidic conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using the aforementioned methods with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Nitro-1H-benzo[d]imidazol-4-amine undergoes various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: Formation of nitroso or hydroxylamine derivatives.

    Reduction: Formation of 6-amino-1H-benzo[d]imidazol-4-amine.

    Substitution: Formation of various substituted imidazole derivatives depending on the substituent introduced.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the antiproliferative effects of 6-nitro derivatives against various cancer cell lines. For instance, substituted benzo[g]indazoles containing 6-nitro groups demonstrated IC50 values between 5–15 μM against the lung carcinoma cell line NCI-H460, indicating potent anticancer properties .

Table 1: Antiproliferative Activity of 6-Nitro Derivatives

CompoundCell LineIC50 (μM)Reference
6-Nitro-1H-benzimidazoleNCI-H4605–15
6-Nitro-3,3a,4,5-tetrahydro-2H-benz[g]indazoleVariousVaries

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. In a study assessing various benzimidazole derivatives, compounds including 6-nitro-1H-benzo[d]imidazol-4-amine exhibited significant antibacterial effects against Neisseria gonorrhoeae, with minimum inhibitory concentration (MIC) values of 250 μg/mL and lower .

Table 2: Antimicrobial Activity of 6-Nitro Derivatives

CompoundPathogenMIC (μg/mL)Reference
6-Nitro-1H-benzimidazoleN. gonorrhoeae62.5
Other derivativesVarious pathogensVaries

Synthesis and Chemical Properties

The synthesis of this compound typically involves multi-step reactions that yield high-purity products suitable for biological testing. The presence of the nitro group enhances the compound's reactivity and biological activity, making it a valuable building block for further chemical modifications .

Table 3: Synthesis Overview

StepReaction TypeConditions
Step 1Mannich ReactionReflux at 140°C
Step 2ExtractionDichloromethane
Final ProductPurificationRotary evaporation

Case Studies and Research Findings

Several case studies have documented the efficacy of 6-nitro derivatives in clinical settings:

  • Case Study on Anticancer Activity : A study reported that compounds derived from this compound exhibited significant cytotoxicity against several cancer cell lines, supporting its potential as an anticancer agent .
  • Antimicrobial Efficacy : Another investigation demonstrated that certain derivatives effectively inhibited growth in pathogenic bacteria without hemolytic activity on human red blood cells, indicating a favorable safety profile for therapeutic applications .

Mechanism of Action

The mechanism of action of 6-Nitro-1H-benzo[d]imidazol-4-amine involves its interaction with various molecular targets. For instance, its antibacterial activity can be attributed to its competition with purines, which are essential for bacterial nucleic acid and protein synthesis . This inhibition disrupts the normal functioning of bacterial cells, leading to their death.

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula : C₇H₆N₄O₂
  • Key Spectral Data : HRMS (ESI-TOF) confirms the molecular ion peak at m/z 207.0884 (calculated: 207.0882) for derivatives like 6-nitro-substituted benzimidazoles .

The structural and functional properties of 6-nitro-1H-benzo[d]imidazol-4-amine are compared below with analogous benzimidazole derivatives, focusing on substituent effects, synthesis yields, and spectral characteristics.

Key Observations:

Substituent Position Effects: The 6-nitro derivative exhibits distinct electronic effects compared to 5-nitro isomers (e.g., 2-(5-nitro-1H-benzo[d]imidazol-1-yl)ethan-1-amine), where the nitro group at the 5-position may alter ring electron distribution and biological interactions . Halogen vs.

Synthesis Efficiency :

  • The nitro-substituted compound (48% yield) has a lower yield compared to the chloro-methyl derivative (78%), likely due to the challenges in nitration and purification steps .

Spectral Distinctions :

  • ¹H NMR : The 6-nitro derivative shows aromatic proton shifts at δ 8.33 (s, 1H) and δ 8.09 (m, 1H), distinct from the chloro-methyl analog (δ 2.40 for CH₃ and δ 6.85 for Ar-H) .
  • HRMS : Derivatives like 6-nitro-1H-benzo[d]imidazol-2-amine exhibit precise mass matches (e.g., m/z 207.0884 vs. calculated 207.0882), confirming structural integrity .

Biological Activity

6-Nitro-1H-benzo[d]imidazol-4-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings, including data tables summarizing key studies.

Chemical Structure and Properties

The compound features a nitro group and an amine group attached to a benzimidazole framework, which contributes to its reactivity and biological interactions. The structural formula is represented as follows:

C7H6N4O2\text{C}_7\text{H}_6\text{N}_4\text{O}_2

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Antimicrobial Activity : The compound exhibits antibacterial properties by competing with purines necessary for bacterial nucleic acid synthesis. This mechanism is crucial for its effectiveness against various bacterial strains, including Neisseria gonorrhoeae and Staphylococcus aureus .
  • Anticancer Activity : Research indicates that this compound can induce apoptosis in cancer cells. It has shown significant antiproliferative effects against lung carcinoma cell lines, with IC50 values in the low micromolar range .

Biological Activity Overview

Activity Type Target IC50/MIC Values References
AntibacterialN. gonorrhoeaeMIC = 62.5 μg/mL
S. aureusMIC = 0.015 mg/mL
AntiproliferativeLung carcinoma (NCI-H460)IC50 = 5–15 μM
Various tumor cell linesIC50 = 25.72 ± 3.95 μM

Case Studies and Research Findings

  • Antibacterial Studies : A study reported that derivatives of this compound showed potent antibacterial activity against N. gonorrhoeae, with minimal hemolytic effects on human red blood cells, suggesting a favorable safety profile for potential therapeutic applications .
  • Anticancer Research : In vitro studies demonstrated that the compound could effectively inhibit the proliferation of lung cancer cells (NCI-H460) with IC50 values ranging from 5 to 15 µM. These findings indicate the potential for further development as an anticancer agent .
  • Mechanistic Insights : Flow cytometry analyses revealed that treatment with this compound led to increased apoptosis in cancer cell lines, highlighting its role in inducing programmed cell death as a therapeutic strategy .

Comparative Analysis with Related Compounds

This compound can be compared with other similar compounds to understand its unique properties:

Compound Name Position of Nitro Group Biological Activity
5-Nitro-1H-benzo[d]imidazol-4-amineDifferent positionVaries in reactivity
2-Nitro-1H-benzo[d]imidazol-4-amineAnother positional isomerDistinct chemical properties
BenzimidazoleParent compoundBasis for many derivatives

The distinct positioning of the nitro group in 6-Nitro-1H-benzo[d]imidazol-4-amines contributes significantly to its unique biological activities compared to its analogs.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing nitro-substituted benzimidazole derivatives like 6-nitro-1H-benzo[d]imidazol-4-amine?

  • Methodology : A typical approach involves cyclocondensation of substituted benzene-1,2-diamines with aldehydes or nitro-substituted intermediates under nitrogen. For example:

  • React 4-(substituted-aryloxy)-5-fluorobenzene-1,2-diamine with nitro-substituted aldehydes in dry DMF at 120°C using sodium metabisulfite as a catalyst. Purification involves recrystallization from ethanol or column chromatography .
  • Alternative methods include nitration of pre-synthesized benzimidazoles using H2SO4/HNO3 mixtures, followed by reduction to introduce the amine group at position 4 .

Q. How are structural and purity characteristics of this compound validated experimentally?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : <sup>1</sup>H and <sup>13</sup>C NMR spectra confirm substituent positions and electronic environments. For example, nitro groups cause deshielding in adjacent protons .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight and fragmentation patterns .
  • Elemental Analysis : Matches experimental and theoretical C/H/N/O ratios to verify purity (>98%) .

Q. What solvent systems and purification techniques are optimal for isolating nitro-benzimidazole derivatives?

  • Methodology :

  • Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility during synthesis.
  • Purification via recrystallization (ethanol/water mixtures) or silica-gel chromatography with ethyl acetate/hexane gradients removes unreacted precursors .

Advanced Research Questions

Q. How can density functional theory (DFT) predict electronic properties and reactivity of this compound?

  • Methodology :

  • Use hybrid functionals (e.g., B3LYP) with exact-exchange corrections to model nitro group electron-withdrawing effects and amine group nucleophilicity. Basis sets like 6-31G* optimize molecular geometries .
  • Key Outputs :
PropertyPredicted Value (DFT)Experimental Reference
HOMO-LUMO Gap (eV)4.2 ± 0.3IR spectral data
Nitro Group Charge (e)-0.45NMR chemical shifts

Q. How should researchers resolve contradictions in spectroscopic data for nitro-benzimidazole derivatives?

  • Methodology :

  • Cross-validate NMR assignments with 2D techniques (e.g., HSQC, HMBC) to confirm proton-carbon correlations .
  • Compare experimental IR stretching frequencies (e.g., NO2 asymmetric stretch ~1520 cm<sup>-1</sup>) with DFT-simulated vibrational spectra .
  • Case Study : Discrepancies in melting points may arise from polymorphic forms; use X-ray crystallography to confirm lattice structures .

Q. What strategies optimize regioselective functionalization of this compound?

  • Methodology :

  • Protection/Deprotection : Temporarily protect the amine group with Boc anhydride to direct electrophilic substitution to the nitro-adjacent position .
  • Microwave-Assisted Synthesis : Accelerates reaction kinetics, improving yields of N-alkylated derivatives (e.g., 80°C, 30 minutes in ethanol) .

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